N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline
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Overview
Description
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline typically involves multi-step organic reactions. One common method includes the coupling of thiophene derivatives with amino acids under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and other functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure but differ in their functional groups.
Amino Acid Derivatives: Compounds such as N-acetyl-L-alanine and L-proline derivatives have similar amino acid components but lack the thiophene ring.
Uniqueness
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline is unique due to the combination of the thiophene ring with amino acid residues. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
88098-32-2 |
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Molecular Formula |
C18H24N2O6S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(1-carboxy-5-oxo-5-thiophen-2-ylpentyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6S/c1-11(16(22)20-9-3-6-13(20)18(25)26)19-12(17(23)24)5-2-7-14(21)15-8-4-10-27-15/h4,8,10-13,19H,2-3,5-7,9H2,1H3,(H,23,24)(H,25,26)/t11-,12?,13-/m0/s1 |
InChI Key |
XQVQEJSYLWERJV-RXTYADHFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CCCC(=O)C2=CC=CS2)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCC(=O)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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